SPAAC Reaction Kinetics: Copper-Free DBCO Conjugation vs. Copper-Catalyzed CuAAC
The DBCO moiety in DBCO-NHCO-PEG4-amine enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), eliminating the requirement for cytotoxic Cu(I) catalysts . While SPAAC kinetics are slower than CuAAC, this trade-off is deliberate and quantifiable: SPAAC operates with rate constants (k) in the range of 10⁻² to 1 M⁻¹ s⁻¹, compared to CuAAC k values of 10–100 M⁻¹ s⁻¹ at 20 µM Cu(I) [1].
| Evidence Dimension | Reaction rate constant (k, M⁻¹ s⁻¹) |
|---|---|
| Target Compound Data | k ≈ 10⁻²–1 M⁻¹ s⁻¹ (SPAAC class value for DBCO-azide) |
| Comparator Or Baseline | CuAAC: k = 10–100 M⁻¹ s⁻¹ (at 20 µM Cu(I)) |
| Quantified Difference | SPAAC is 1–3 orders of magnitude slower than CuAAC; however, CuAAC requires cytotoxic Cu(I) catalyst [1] |
| Conditions | SPAAC: physiologic pH, aqueous buffer, no catalyst. CuAAC: 20 µM Cu(I) catalyst with stabilizing ligand |
Why This Matters
For live-cell or in vivo applications, copper toxicity precludes CuAAC use; SPAAC's slower but biocompatible kinetics represent a qualitative advantage for cell viability and functional biomolecule preservation.
- [1] PMC (NIH). Table 1: Click chemistry rate constants. PMCID: PMC9631920. 2022. View Source
